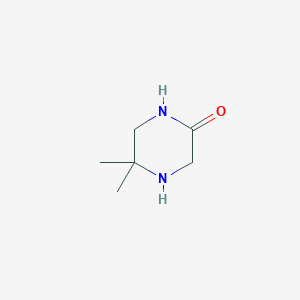
5,5-Dimethylpiperazin-2-one
Übersicht
Beschreibung
5,5-Dimethylpiperazin-2-one is a cyclic compound with the chemical formula C6H12N2O . It is a powder in its physical form .
Synthesis Analysis
Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular weight of 5,5-Dimethylpiperazin-2-one is 128.17 . The IUPAC name is 5,5-dimethyl-2-piperazinone and the Inchi Code is 1S/C6H12N2O/c1-6(2)4-7-5(9)3-8-6/h8H,3-4H2,1-2H3(H,7,9) .Chemical Reactions Analysis
The key step in the synthesis of 2-substituted chiral piperazines includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis
5,5-Dimethylpiperazin-2-one is a powder in its physical form . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
CCR1 Antagonists for Inflammatory Diseases
5,5-Dimethylpiperazin-2-one derivatives have been identified as CCR1 antagonists, useful in treating inflammatory diseases. These derivatives exhibit good receptor affinity and pharmacokinetic properties, outperforming related compounds (Norman, 2006).
Medical Implant Applications
Piperazine copolymers, including those derived from 5,5-Dimethylpiperazin-2-one, have potential applications in medical implants. Specifically, they show promise in cornea replacement due to their thermal stability, resistance to UV radiation, and compatibility with blood coagulation (Bruck, 1969).
Delta-Opioid Receptor Ligands
An efficient synthesis method has been developed for (-)-1-allyl-(2S,5R)-dimethylpiperazine, a significant intermediate in the synthesis of delta-opioid receptor ligands. This compound is derived from trans-2,5-dimethylpiperazine, showcasing its relevance in medicinal chemistry (Janetka et al., 2003).
Crystal Structure Analysis
The crystal structure of trans-2,5-dimethylpiperazine, closely related to 5,5-Dimethylpiperazin-2-one, has been determined using X-ray methods. This structural analysis is crucial for understanding its chemical properties and potential applications (Okamoto et al., 1982).
Antibacterial Activity
Methylpiperazine and dimethylpiperazine derivatives of chitosan, including 5,5-Dimethylpiperazin-2-one analogues, exhibit antibacterial activity. These compounds are particularly effective against bacteria at various pH levels, indicating their potential in antimicrobial applications (Másson et al., 2008).
Androgen Receptor Antagonists
2,5-Dimethylpiperazine derivatives have been identified as potent androgen receptor antagonists. These compounds, including variants of 5,5-Dimethylpiperazin-2-one, show promise in the treatment of prostate cancer due to their strong antiandrogenic activities (Kinoyama et al., 2005).
Bioactive Diketopiperazines
5,5-Dimethylpiperazin-2-one is closely related to diketopiperazines (DKPs), which have shown a wide range of bioactive properties and potential in drug discovery. The structural diversity and medicinal applications of DKPs underline the significance of compounds like 5,5-Dimethylpiperazin-2-one in pharmaceutical research (Wang et al., 2013).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 5,5-Dimethylpiperazin-2-one were not found, it’s worth noting that piperazine derivatives are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . This suggests that 5,5-Dimethylpiperazin-2-one could potentially have applications in the development of new pharmaceuticals.
Eigenschaften
IUPAC Name |
5,5-dimethylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(2)4-7-5(9)3-8-6/h8H,3-4H2,1-2H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOYURQBVLPPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)CN1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethylpiperazin-2-one | |
CAS RN |
78551-33-4 | |
| Record name | 5,5-dimethylpiperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3038092.png)
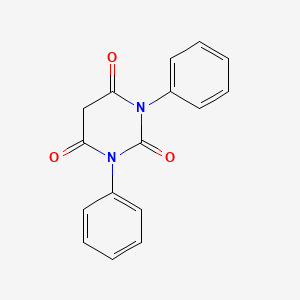
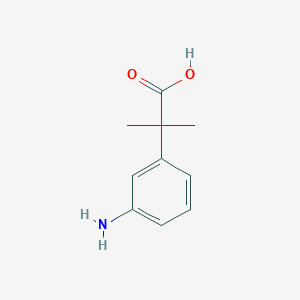
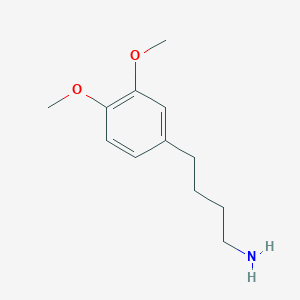

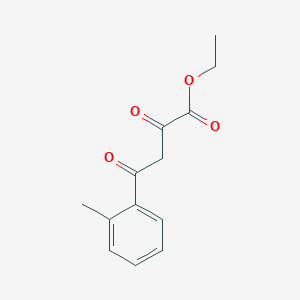


![[Bis(sodiothio)methylene]malononitrile](/img/structure/B3038103.png)
![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B3038105.png)

![[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine](/img/structure/B3038109.png)

![(5E)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3038112.png)